5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Description
Properties
IUPAC Name |
5-methyl-2-sulfanylidene-1,4-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-3-2-4(11)10-5(7-3)8-6(12)9-10/h2H,1H3,(H2,7,8,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVIAPJFRJKKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=NC(=S)N2)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801176393 | |
| Record name | 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801176393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40775-77-7 | |
| Record name | 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801176393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl₂) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This method provides a high yield of the desired product and is considered environmentally friendly due to the use of supercritical carbon dioxide as a solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be employed, focusing on minimizing waste and using environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methyl and sulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Substituent Patterns and Molecular Properties
Pharmacological and Biochemical Insights
Antiviral Potential: Lead1 and Lead2 (triazolopyrimidinones with bulky substituents) demonstrated high binding affinity for SARS-CoV-2 Mpro, with binding free energies of −129.266 kJ/mol and −116.478 kJ/mol, respectively . The sulfanyl group in 5-methyl-2-sulfanyl-4H,7H-triazolo[1,5-a]pyrimidin-7-one may enhance hydrogen bonding with viral proteases, though this requires validation.
Antimalarial Activity: Derivatives with trifluoromethyl groups (e.g., 5-methyl-2-CF3) showed poor activity against Plasmodium falciparum , possibly due to reduced interaction with PfDHODH.
Electrochemical Behavior: S1-TP, S2-TP, and S3-TP (piperidine/morpholine-substituted analogs) exhibited distinct redox potentials on carbon graphite electrodes, influenced by electron-donating/withdrawing substituents . The sulfanyl group’s moderate electron-withdrawing nature could position 5-methyl-2-sulfanyl-4H,7H-triazolo[1,5-a]pyrimidin-7-one as a redox-active candidate for drug metabolism studies.
Toxicity and Stability: Lead1 and Lead2 exhibited lower toxicity than Lopinavir/Nelfinavir , suggesting triazolopyrimidinones may have favorable safety profiles.
Q & A
Q. What are the optimal synthetic routes for 5-methyl-2-sulfanyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one?
The synthesis typically involves cyclocondensation reactions. A common approach uses β-ketoesters and aminotriazoles under reflux conditions in ethanol or DMSO, with heating to facilitate cyclization. Substituent positions (e.g., sulfanyl and methyl groups) are introduced via precursor selection or post-cyclization modifications . Molten-state TMDP (trimethylenedipiperidine) or solvent-based protocols (ethanol/water mixtures) are effective for improving yield and purity, though TMDP requires careful handling due to toxicity .
Q. How does the substitution pattern influence the compound’s physicochemical properties?
The methyl group at position 5 enhances lipophilicity, while the sulfanyl group at position 2 increases hydrogen-bonding potential. These substitutions collectively improve solubility in polar aprotic solvents (e.g., DMF) compared to unsubstituted triazolopyrimidines. Structural analogs with similar substitutions (e.g., 7-ethyl-2-methyl derivatives) show improved bioavailability, as confirmed by logP calculations and HPLC retention studies .
Q. What spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Confirms substitution patterns via characteristic shifts (e.g., methyl groups at δ 2.1–2.5 ppm, sulfanyl protons at δ 3.8–4.2 ppm).
- IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and N–H bends in the triazole ring.
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ at m/z 225.08 for C7H7N5OS) .
Advanced Research Questions
Q. How can molecular docking guide the design of derivatives targeting kinases or viral polymerases?
Docking studies (e.g., Autodock Vina) reveal interactions with residues like Met793 (hydrogen bonding) and Lys745 (π-cation interactions) in EGFR kinase. For antiviral applications, analogs with benzylsulfanyl groups show enhanced binding to viral polymerase active sites. Substituent optimization (e.g., methoxymethyl at position 5) improves steric compatibility with hydrophobic pockets .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
Discrepancies in IC50 values (e.g., HCT-116 vs. MCF-7 cells) may arise from differential expression of drug efflux pumps (e.g., P-gp) or metabolic enzymes. Combinatorial assays with inhibitors like verapamil (P-gp blocker) or CYP3A4 substrates can clarify mechanisms. Structural analogs with logD < 2.5 often show reduced off-target effects .
Q. How do computational methods predict heats of formation (HOF) for energetic derivatives?
Density Functional Theory (DFT) at the B3LYP/6-311++G** level calculates HOF using atomization energy approaches. For nitro-substituted analogs (e.g., 5-methyl-2-nitro derivatives), HOF values correlate with detonation velocity (D ≈ 8.5 km/s) and pressure (P ≈ 30 GPa), highlighting potential as high-energy materials .
Methodological Tables
Table 1. Key substituent effects on biological activity:
| Substituent Position | Functional Group | Observed Activity | Mechanism |
|---|---|---|---|
| 2 | Sulfanyl | Antiviral (IC50: 0.8–1.2 µM) | Inhibits viral polymerase via thiol-disulfide exchange |
| 5 | Methyl | Anticancer (IC50: 5–10 µM) | Stabilizes hydrophobic interactions with kinase ATP-binding pockets |
| 7 | Ethyl/Methoxymethyl | Improved solubility (logS: −3.2 → −2.1) | Enhances aqueous stability for in vivo assays |
Table 2. Reaction optimization for cyclocondensation:
| Precursor | Solvent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| β-ketoester + 3-amino-5-mercapto-1,2,4-triazole | Ethanol/H2O (1:1) | 80 | 72 | 98 |
| β-ketoester + substituted triazole | DMSO | 120 | 85 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
